N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide
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Overview
Description
N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse chemical reactivity and potential biological activities. The structure of this compound includes a cyano group, a nitrophenyl group, and a benzamide moiety, making it a versatile compound in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The active hydrogen on the cyano group allows for substitution reactions, forming a variety of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various heterocyclic compounds, amine derivatives, and other substituted cyanoacetamides .
Scientific Research Applications
N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide involves its interaction with molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s ability to form heterocyclic structures is key to its biological activities, as these structures can interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-[Cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide: This compound has a methoxy group instead of a nitro group, which affects its reactivity and biological activities.
Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate: This compound has a propenoate group, making it structurally different but functionally similar in some reactions.
Uniqueness
N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide is unique due to its specific combination of cyano, nitrophenyl, and benzamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form a wide range of heterocyclic compounds makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
CAS No. |
62436-20-8 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-[cyano-(2-nitrophenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C16H13N3O3/c1-18(16(20)12-7-3-2-4-8-12)15(11-17)13-9-5-6-10-14(13)19(21)22/h2-10,15H,1H3 |
InChI Key |
HPMHWVHZWKTJNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C#N)C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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